3-Decylpyridine
Overview
Description
3-Decylpyridine is a chemical compound with the linear formula C15H25N . It has diverse applications in scientific research.
Synthesis Analysis
The synthesis of 3-Decylpyridine involves the use of 1 × 10-4 M reagent concentration in xylene from 0.001 M sodium succinate concentration in a 25 ml aqueous phase with 2% sodium chloride solution . The reaction mixture is then estimated spectrophotometrically with pyridine-2-thiol .Molecular Structure Analysis
The molecular weight of 3-Decylpyridine is 219.37 . The InChI code is 1S/C15H25N/c1-2-3-4-5-6-7-8-9-11-15-12-10-13-16-14-15/h10,12-14H,2-9,11H2,1H3 .Chemical Reactions Analysis
3-Decylpyridine has been used in the extractive separation of platinum(IV) from succinate media . It has also been used in the liquid-liquid extraction of rhodium(III) from malonate media .Physical And Chemical Properties Analysis
3-Decylpyridine is a liquid at room temperature . It has a flash point of 156.9°C and a boiling point of 302.6±5.0°C at 760 mmHg .Scientific Research Applications
Luminescent Agents for Imaging
One notable application in the realm of scientific research is the use of pyridine derivatives as luminescent agents for biological imaging. For instance, a study on 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium cation, a thiol-reactive luminescent agent, demonstrates its utility in accumulating in mitochondria for fluorescence microscopy, suggesting that similar pyridine compounds could be used for specific targeting in biological imaging (Amoroso et al., 2008).
Synthesis of Arylboronic Acids
In chemical synthesis, pyridyl derivatives are pivotal in the preparation of arylboronic acids, which are crucial intermediates in cross-coupling reactions. A study details an improved protocol for the preparation of 3-pyridylboronic acid from 3-bromopyridine, indicating the importance of pyridine derivatives in facilitating synthetic routes for complex organic molecules (Li et al., 2002).
Anticancer Research
Pyridine derivatives have also been explored for their anticancer properties. Research into coordinatively saturated and substitutionally inert polypyridyl Ru(II) compounds has shown potential in anticancer drug development. These compounds, including those with pyridyl groups, exhibit significant antiproliferative activity and have mechanisms of action that include targeting mitochondria and inducing apoptosis without generating reactive oxygen species, highlighting their therapeutic potential (Pierroz et al., 2012).
Environmental Remediation
In environmental science, derivatives of pyridine have been used in advanced oxidation processes for the degradation of contaminants. A study on the Fenton and Photo-Fenton oxidation processes to degrade 3-aminopyridine from water demonstrates the effectiveness of pyridine derivatives in treating water pollutants, offering a potential application for similar compounds in environmental remediation (Karale et al., 2014).
Safety And Hazards
properties
IUPAC Name |
3-decylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N/c1-2-3-4-5-6-7-8-9-11-15-12-10-13-16-14-15/h10,12-14H,2-9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEYEQMCIJZAOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570135 | |
Record name | 3-Decylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80570135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Decylpyridine | |
CAS RN |
59652-33-4 | |
Record name | 3-Decylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80570135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.